D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine
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Overview
Description
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine: is a synthetic peptide composed of four D-phenylalanine residues followed by a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each D-phenylalanine residue is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: For large-scale production, the process can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and reproducibility. Additionally, purification of the final product is achieved through techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylalanine residues can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target any oxidized forms of the peptide, restoring the original structure.
Substitution: The aromatic rings of phenylalanine residues can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Restored phenylalanine residues.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Scientific Research Applications
Chemistry:
- Used as a model compound for studying peptide synthesis and reactions.
- Investigated for its stability and reactivity under various conditions.
Biology:
- Studied for its potential role in modulating biological processes due to its unique structure.
- Used in research on peptide-protein interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in pain management and neuroprotection.
- Investigated for its ability to inhibit enzymes that degrade endorphins, potentially reducing pain.
Industry:
- Utilized in the development of peptide-based materials and coatings.
- Employed in the synthesis of complex peptide structures for various industrial applications.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carboxypeptidase A and enkephalinase, which are involved in the degradation of endorphins. By inhibiting these enzymes, the peptide can increase the levels of endorphins, leading to reduced pain perception. Additionally, the aromatic rings of phenylalanine residues may interact with various receptors and proteins, modulating their activity.
Comparison with Similar Compounds
- D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine
- D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
- D-Phenylalanyl-D-phenylalanylglycyl-D-leucyl-D-methioninamide
Comparison:
- D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine is unique due to its repetitive sequence of D-phenylalanine residues, which may confer specific structural and functional properties.
- Other similar compounds may have different sequences and compositions, leading to variations in their biological activity and applications.
- The presence of glycine and other amino acids in similar compounds can influence their flexibility, stability, and interaction with molecular targets.
Properties
CAS No. |
644997-06-8 |
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Molecular Formula |
C38H41N5O6 |
Molecular Weight |
663.8 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C38H41N5O6/c39-30(21-26-13-5-1-6-14-26)35(46)41-32(23-28-17-9-3-10-18-28)37(48)43-33(24-29-19-11-4-12-20-29)38(49)42-31(36(47)40-25-34(44)45)22-27-15-7-2-8-16-27/h1-20,30-33H,21-25,39H2,(H,40,47)(H,41,46)(H,42,49)(H,43,48)(H,44,45)/t30-,31-,32-,33-/m1/s1 |
InChI Key |
MTHKDZGJTAJXMN-XEXPGFJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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